molecular formula C14H11NO5 B15022944 (10Z)-10-(hydroxyimino)-8,8-dimethyl-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione

(10Z)-10-(hydroxyimino)-8,8-dimethyl-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione

Cat. No.: B15022944
M. Wt: 273.24 g/mol
InChI Key: DSUNMPUXAFGTNW-PTNGSMBKSA-N
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Description

(10Z)-10-(HYDROXYIMINO)-8,8-DIMETHYL-2H,8H,9H,10H-PYRANO[2,3-H]CHROMENE-2,9-DIONE is a complex organic compound with a unique structure that combines elements of pyranochromene and oxime functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (10Z)-10-(HYDROXYIMINO)-8,8-DIMETHYL-2H,8H,9H,10H-PYRANO[2,3-H]CHROMENE-2,9-DIONE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the laboratory-scale synthesis to larger scales. This includes the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(10Z)-10-(HYDROXYIMINO)-8,8-DIMETHYL-2H,8H,9H,10H-PYRANO[2,3-H]CHROMENE-2,9-DIONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different oxides.

    Reduction: Reduction reactions can convert the oxime group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxides, while reduction can produce amines.

Scientific Research Applications

Chemistry

In chemistry, (10Z)-10-(HYDROXYIMINO)-8,8-DIMETHYL-2H,8H,9H,10H-PYRANO[2,3-H]CHROMENE-2,9-DIONE is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

Medicine

In medicine, (10Z)-10-(HYDROXYIMINO)-8,8-DIMETHYL-2H,8H,9H,10H-PYRANO[2,3-H]CHROMENE-2,9-DIONE is explored for its therapeutic potential. Its ability to interact with specific enzymes and receptors makes it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced stability or reactivity. It is also used in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of (10Z)-10-(HYDROXYIMINO)-8,8-DIMETHYL-2H,8H,9H,10H-PYRANO[2,3-H]CHROMENE-2,9-DIONE involves its interaction with molecular targets such as enzymes and receptors. The oxime group can form hydrogen bonds with active sites, while the pyranochromene structure provides a rigid framework that enhances binding affinity. This compound can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (10Z)-10-(HYDROXYIMINO)-8,8-DIMETHYL-2H,8H,9H,10H-PYRANO[2,3-H]CHROMENE-2,9-DIONE apart is its unique combination of pyranochromene and oxime functionalities

Properties

Molecular Formula

C14H11NO5

Molecular Weight

273.24 g/mol

IUPAC Name

(10Z)-10-hydroxyimino-8,8-dimethylpyrano[2,3-f]chromene-2,9-dione

InChI

InChI=1S/C14H11NO5/c1-14(2)13(17)11(15-18)10-8(20-14)5-3-7-4-6-9(16)19-12(7)10/h3-6,18H,1-2H3/b15-11-

InChI Key

DSUNMPUXAFGTNW-PTNGSMBKSA-N

Isomeric SMILES

CC1(C(=O)/C(=N\O)/C2=C(O1)C=CC3=C2OC(=O)C=C3)C

Canonical SMILES

CC1(C(=O)C(=NO)C2=C(O1)C=CC3=C2OC(=O)C=C3)C

solubility

>41 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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